1-(4-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H9NO3. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a cyclopropane ring attached to a carboxylic acid group and a 4-methyl-1,2-oxazole moiety, making it a unique structure with potential for various scientific applications .
Preparation Methods
The synthesis of 1-(4-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Cyclopropanation: The cyclopropane ring is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced catalytic systems .
Chemical Reactions Analysis
1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, transition metal catalysts, and various solvents like dichloromethane or ethanol . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized oxazole derivatives and cyclopropane derivatives .
Scientific Research Applications
1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The cyclopropane ring and carboxylic acid group can also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid can be compared with other oxazole derivatives, such as:
1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid: Similar structure but with a different methyl group position, leading to different biological activities.
1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxamide: The carboxamide group instead of the carboxylic acid group can result in different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the oxazole and cyclopropane moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
1780529-01-2 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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